tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate
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Overview
Description
The compound tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is a chemical entity that has been studied in the context of various chemical reactions and as an intermediate in the synthesis of pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and functional groups such as tert-butyl carbamates and benzo[d][1,3]dioxoles are discussed, which can provide insights into the properties and reactivity of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through multistep synthetic routes. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step is described, which could be relevant to the synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate . The iodolactamization process leads to a highly functionalized intermediate, which is a common strategy in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and electronic properties of a tert-butyl substituted benzoic acid were investigated using DFT calculations and spectroscopic techniques . These methods could similarly be applied to tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate to gain insights into its molecular structure and behavior.
Chemical Reactions Analysis
The reactivity of tert-butyl groups in chemical reactions is well-documented. For instance, tert-butyl aryl sulfides are synthesized through C-S cross-coupling reactions, which could be analogous to reactions involving tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate . Additionally, tert-butylperoxy iodanes have been shown to generate iodine-centered radicals at room temperature, indicating the potential for tert-butyl groups to participate in radical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can be influenced by the tert-butyl group. For example, the presence of tert-butyl groups can affect the chromatographic behavior of calixarenes, as demonstrated by their application in HPLC stationary phases . This suggests that tert-butyl groups can impart unique properties to the compounds they are attached to, which would be relevant for tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate.
Scientific Research Applications
1. Anti-Malarial Activity
- tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives have been identified as potential anti-malarial agents. Specifically, a study by Cunico et al. (2009) explored the crystal structures of active tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives, highlighting their significance in generating anti-malarial activity.
2. Antibacterial Properties
- A series of compounds including tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives were synthesized and characterized for their antibacterial activity. El-Behairy et al. (2014) reported that these compounds demonstrated high antibacterial activity against different Gram-positive and Gram-negative bacteria.
3. Synthesis of Functional Materials
- The synthesis of benzo[1,2-d;4,5-d']bis[1,3]dithioles, important building blocks in functional materials such as fluorescent dyes and conjugated polymers, often involves tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives. Kopp et al. (2020) detailed a method for synthesizing these compounds more conveniently and with higher yields.
4. Anti-Tumor Activity
- In a study on the synthesis and antitumor evaluation of tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives, Wu et al. (2016) found that some derivatives showed potent growth inhibition properties against various human cancer cell lines.
5. Organic Synthesis Applications
- tert-Butyl phenylazocarboxylates, including tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate derivatives, are versatile building blocks in organic synthesis. According to Jasch et al. (2012), these compounds can undergo nucleophilic substitutions and radical reactions, enabling various modifications of the benzene ring and carbonyl unit.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJXLFFMPQLTHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564635 |
Source
|
Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate | |
CAS RN |
111081-10-8 |
Source
|
Record name | tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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